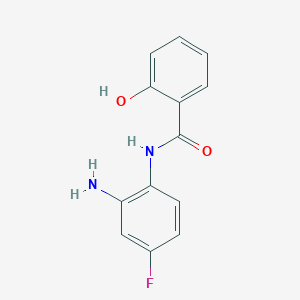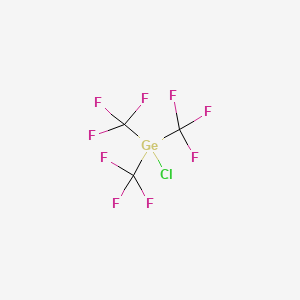
4-Fluoro-D-isovaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-D-isovaline is a non-proteinogenic amino acid with the chemical formula C5H10FNO2 It is a derivative of isovaline, where a fluorine atom replaces one of the hydrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: One common method is the fluorination of isovaline using reagents such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) under controlled conditions . The reaction is carried out in a suitable solvent, often under inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of 4-Fluoro-D-isovaline may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis .
化学反応の分析
Types of Reactions: 4-Fluoro-D-isovaline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes, while reduction can produce alcohols .
科学的研究の応用
4-Fluoro-D-isovaline has several applications in scientific research:
作用機序
The mechanism of action of 4-Fluoro-D-isovaline involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, influencing various biochemical processes . The exact pathways and targets are still under investigation, but its structural similarity to other amino acids suggests it may interact with similar biological systems .
類似化合物との比較
Isovaline: A non-fluorinated analog with similar structural properties.
Glycine: An inhibitory neurotransmitter with structural similarities to isovaline.
γ-Aminobutyric acid (GABA): Another inhibitory neurotransmitter with structural similarities.
Uniqueness: 4-Fluoro-D-isovaline is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. This fluorination can enhance the compound’s stability, reactivity, and bioavailability compared to its non-fluorinated analogs .
特性
CAS番号 |
321198-93-0 |
|---|---|
分子式 |
C5H10FNO2 |
分子量 |
135.14 g/mol |
IUPAC名 |
(2R)-2-amino-4-fluoro-2-methylbutanoic acid |
InChI |
InChI=1S/C5H10FNO2/c1-5(7,2-3-6)4(8)9/h2-3,7H2,1H3,(H,8,9)/t5-/m1/s1 |
InChIキー |
NJGXDLBWRBRMJD-RXMQYKEDSA-N |
異性体SMILES |
C[C@@](CCF)(C(=O)O)N |
正規SMILES |
CC(CCF)(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(1,1-Dimethylethyl)-2-(1-methylpropyl)-6-[2-(2-nitrophenyl)diazenyl]phenol](/img/structure/B13422599.png)






![6-Methanesulfonyl-2-azaspiro[3.3]heptane](/img/structure/B13422653.png)
![Methyl 3-[(3-methoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate](/img/structure/B13422658.png)



![2-[2,6-Diethyl-4-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13422681.png)
